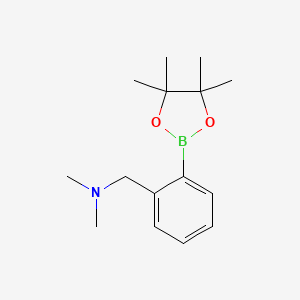
2,3-Diaminobenzamide hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3-Diaminobenzamide Dihydrochloride is a chemical compound with the molecular formula C7H9N3O.2(HCl) . It is used in the synthesis and evaluation of (heteroarylphenyl)benzimidazolecarboxamides as orally efficacious poly (ADP-ribose) polymerase-1 inhibitors and anticancer agents .
Synthesis Analysis
The synthesis of 2,3-Diaminobenzamide Dihydrochloride involves several routes . One method involves refluxing o-phenylenediamine and copper chloride dihydrate in anhydrous methanol for 24 hours . Another method involves the reaction of o-phenylenediamine and copper chloride dihydrate in anhydrous methanol for 24 hours with the addition of sodium methoxide .Molecular Structure Analysis
The molecular structure of 2,3-Diaminobenzamide Dihydrochloride is determined by X-ray diffraction, elemental analysis, and IR . The molecular formula is C7H9N3O.2(HCl) .Chemical Reactions Analysis
2,3-Diaminobenzamide Dihydrochloride can react with CN− to display a remarkable visible and fluorescence response simultaneously with significant changes in both absorption and fluorescence spectra .Physical And Chemical Properties Analysis
The physical and chemical properties of 2,3-Diaminobenzamide Dihydrochloride include its molecular formula C7H9N3O.2(HCl) and its use in various applications .Applications De Recherche Scientifique
Synthesis of Benzimidazoles : 2,3-Diaminobenzamide is used in the synthesis of benzimidazole compounds. A study demonstrated a simple and green method for synthesizing 2-substituted-1H-4-carboxamide benzimidazole from 2,3-diaminobenzamide and various aldehydes. This method is efficient, metal-free, and environmentally friendly (Zhang, Yang, Li, & Sun, 2019).
Anti-Proliferative Agents : Derivatives of 2,5-diaminobenzamide, a structurally similar compound, have been found to have anti-proliferative activity against human cancer cell lines. This suggests potential applications in cancer treatment (Lee, Park, Hong, Park, & Lee, 2009).
Chemosensor for Cyanide Detection : 2,3-Diaminophenazine hydrochloride, a related compound, has been used to develop a highly selective and sensitive chemosensor for detecting cyanide in water. This chemosensor is effective in practical applications like testing plant seeds and natural water samples (Yong, Wei, Qu, Lin, Zhang, & Yao, 2018).
Spermicidal Action : 2',4'-Dichlorobenzamil hydrochloride, another similar compound, has been shown to have a spermicidal effect on human spermatozoa, indicating potential applications in contraception (Reddy, Patni, Sharma, Gupta, & Tiwary, 2001).
Orientations Futures
Propriétés
IUPAC Name |
2,3-diaminobenzamide;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3O.ClH/c8-5-3-1-2-4(6(5)9)7(10)11;/h1-3H,8-9H2,(H2,10,11);1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KATIDBRDNZJLHY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)N)N)C(=O)N.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10ClN3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.63 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
266993-72-0, 912445-34-2 |
Source


|
| Record name | 2,3-Diaminobenzamide dihydrochloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=266993-72-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzamide, 2,3-diamino-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=912445-34-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[[4-[(4-Amino-5-methoxy-2-methylphenyl)azo]phenyl]azo]benzenesulfonic acid sodium salt](/img/structure/B590705.png)







